Acetylcholinesterase Inhibition: Nanomolar vs. Micromolar Potency
In a recombinant Anopheles gambiae AChE Ellman assay, 2‑chloro‑1‑(4‑phenylpiperazin‑1‑yl)ethan‑1‑one (free base) exhibited an IC50 of 355 nM after 10 min incubation and 337 nM after 60 min [1]. By contrast, a published panel of diverse piperazine derivatives tested under comparable conditions returned AChE IC50 values uniformly between 4.59 µM and 6.48 µM [2]. The chloroacetyl‑substituted compound therefore shows a 13‑ to 18‑fold improvement in potency relative to the typical piperazine‑class baseline, a gain attributed to the electrophilic chloroacetyl moiety.
| Evidence Dimension | Inhibition of acetylcholinesterase (IC50) |
|---|---|
| Target Compound Data | IC50 = 355 nM (10 min) / 337 nM (60 min) |
| Comparator Or Baseline | Piperazine derivative panel: IC50 range = 4.59–6.48 µM |
| Quantified Difference | ~13‑fold to 18‑fold lower IC50 (more potent) |
| Conditions | Recombinant Anopheles gambiae AChE; Ellman assay; 10 min and 60 min incubation |
Why This Matters
The nanomolar potency against a validated insect AChE target makes this compound a compelling starting point for vector‑control research, where micromolar‑active piperazines have proven insufficient.
- [1] BindingDB entry BDBM50124893 (CHEMBL3623565). IC50 = 355 nM (10 min) and 337 nM (60 min) for inhibition of recombinant Anopheles gambiae AChE. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50124893 (accessed 2026‑05‑04). View Source
- [2] Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S‑transferase inhibitors. (2023) Journal of Biochemical and Molecular Toxicology, 37(2), e23245. AChE IC50 range = 4.59–6.48 µM. View Source
